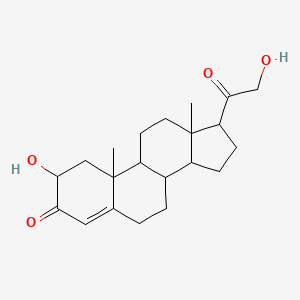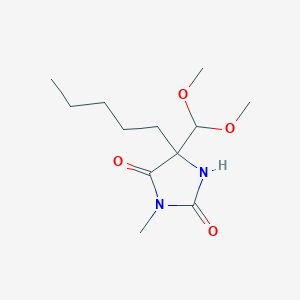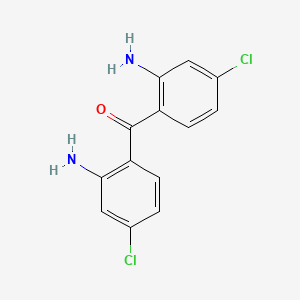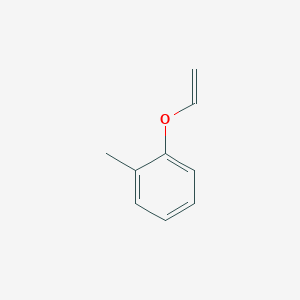
1-Ethenoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzene, where an ethoxy group and a methyl group are substituted at the first and second positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethyl bromide in the presence of a strong base like sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. For instance, the reaction between toluene and ethanol in the presence of a catalyst such as aluminum chloride can yield this compound. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenoxy-2-methylbenzene undergoes various chemical reactions, including:
Properties
CAS No. |
934-21-4 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-ethenoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10O/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
InChI Key |
TWWWGBSUPNNTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


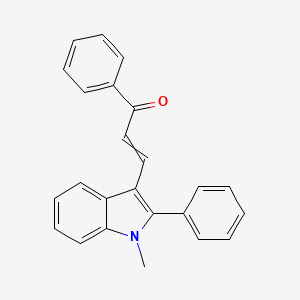

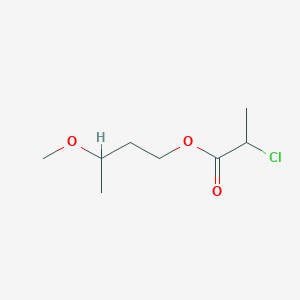
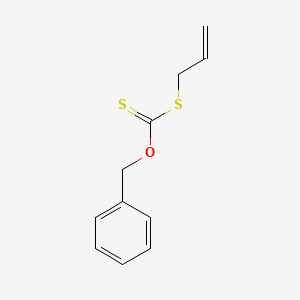

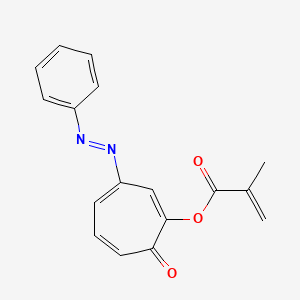
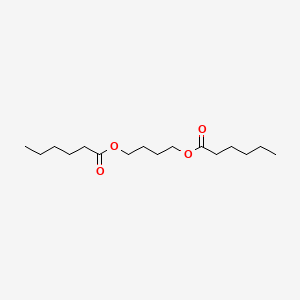
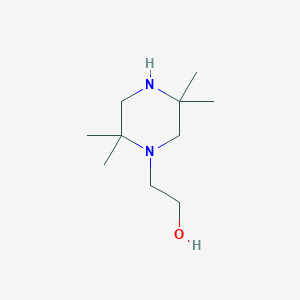
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)

